(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (CAS: 1353958-38-9) is a benzodioxin-piperazine hybrid compound with the molecular formula C₁₄H₁₉ClN₂O₃ and a molecular weight of 298.77 g/mol . It is typically available in ≥95% purity and stored under inert atmosphere at room temperature . Pharmacologically, it acts as a potent and selective dopamine D₄ receptor antagonist (designated S 18126), demonstrating competitive binding in vitro and in vivo . This compound is primarily utilized in preclinical research to study neurological pathways and receptor selectivity.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXTUOANRKUNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under specific conditions. One common method includes the use of lithium hydride as a base and catalyst, with the reaction mixture being stirred at 25°C for 30 minutes . Various alkyl or aryl halides can be added to the reaction mixture to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Doxazosin Intermediate Formation
The compound reacts with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine via carbodiimide-mediated coupling (e.g., EDC or DCC) to form doxazosin . This step is critical for constructing the quinazoline-piperazine linkage.
Typical Protocol :
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Activate carboxylate with CDI (1.1 eq) in THF at 20–25°C for 2 hours.
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Add quinazoline derivative and stir at 25–28°C until completion (HPLC monitoring) .
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Isolate product via charcoal filtration and solvent distillation.
Performance Metrics :
| Coupling Agent | Solvent | Temperature | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|
| CDI | THF | 25°C | 2.5 h | 86% | 99.26% |
Sulfonylation and Alkylation
The piperazine nitrogen undergoes sulfonylation or alkylation to create analogs for biological testing. For example:
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Sulfonylation : Reacts with sulfonyl chlorides (e.g., 2,3-dihydrobenzo[b] dioxin-6-sulfonyl chloride) in dichloromethane with triethylamine.
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Alkylation : Forms quaternary salts with alkyl halides (e.g., chloromethyl derivatives) under basic conditions .
Example Reaction :
Radiolabeling for PET Imaging
The compound serves as a precursor for radioligands like [¹⁸F]3d , a D₄ receptor antagonist. Fluorination at the pyridinylmethyl position is achieved via nucleophilic aromatic substitution .
Key Step :
Acid/Base Stability
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Acidic Conditions : Forms hydrochloride salt (stable crystallinity) .
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Basic Conditions : Risk of piperazine ring hydrolysis above pH 9 .
Thermal Stability
Decomposes above 195°C, as observed in melting point analyses .
Comparative Reaction Efficiency
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride . Research indicates that derivatives of benzothiazole, which share structural similarities with this compound, exhibit significant inhibitory effects on various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis |
| 4i | A549 | 2.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell migration in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may possess anti-inflammatory effects. Studies have shown that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Table 2: Inflammatory Cytokine Modulation
| Compound | Cytokine Level Reduction (%) | Concentration (µM) |
|---|---|---|
| B7 | IL-6: 60% | 2 |
| TNF-α: 50% | 2 |
This modulation of inflammatory pathways could enhance the therapeutic profile of the compound in conditions characterized by chronic inflammation.
Case Studies
A notable study involving substituted benzothiazole compounds demonstrated significant tumor growth inhibition in xenograft models when treated with these compounds. This highlights their potential for development as therapeutic agents against cancer.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a potent, selective, and competitive antagonist at dopamine D4 receptors, blocking the stimulation of these receptors by dopamine. This interaction involves the inhibition of [35S]-GTPγS binding at the receptors, which is a key step in the signal transduction pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Piperazine Moieties
- No direct pharmacological data are available, but such modifications often impact blood-brain barrier penetration .
- However, steric effects may reduce D₄ receptor selectivity .
Positional Isomers
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride (CAS: 1353958-63-0): The 5-yl isomer shifts the methanone group’s position on the benzodioxin ring, which may disrupt π-π stacking interactions critical for receptor binding. This isomer is less studied but highlights the importance of substituent placement .
Stereochemical Variants
- (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone: The S-enantiomer introduces chirality at the benzodioxin’s 2-position. Enantiomers often exhibit divergent biological activities; for example, one enantiomer may bind more selectively to D₄ receptors, while the other could show off-target effects .
Heterocyclic Replacements
- (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b): Replacing piperazine with a thiazole-ethylamino group (synthesized via nucleophilic substitution) shifts the compound’s target profile. This analog is a CDK9 inhibitor (18% yield), emphasizing how heterocyclic changes redirect activity toward kinase inhibition rather than dopamine receptors .
- (2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (17g): Incorporation of a bicycloheptane-thiazole moiety enhances steric bulk, likely reducing CNS penetration but improving selectivity for peripheral targets .
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone Hydrochloride and Analogs
Key Findings :
- Receptor Selectivity : S 18126 outperforms L 745,870 (a pyrrolopyridine-based D₄ antagonist) in selectivity, attributed to the benzodioxin scaffold’s optimal geometry .
- Synthesis Challenges : Thiazole derivatives (e.g., 12b) exhibit lower yields (18%) compared to piperazine analogs, likely due to steric hindrance during cyclization .
- Physicochemical Impact : Hydrochloride salts (e.g., 1353958-38-9) enhance aqueous solubility, critical for in vivo studies, whereas neutral analogs may require formulation aids .
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects based on a review of diverse scientific literature.
Molecular Characteristics
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 248.28 g/mol
- CAS Number : 1353958-38-9
Synthesis
The synthesis of this compound typically involves several steps including the formation of the piperazine ring and the dioxin structure. While specific methodologies may vary, common approaches include:
- Formation of Dioxin Core : Utilizing phenolic compounds and appropriate reagents to construct the dioxin framework.
- Piperazine Coupling : Reacting the dioxin derivative with piperazine to form the final compound.
Pharmacological Effects
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antidepressant Activity : Research indicates that this compound may influence serotonin and norepinephrine levels, contributing to antidepressant effects. In animal models, it has shown significant reduction in depressive-like behaviors .
- Antipsychotic Potential : The compound's ability to interact with dopamine receptors suggests potential antipsychotic properties. Studies involving receptor binding assays have demonstrated affinity for D2 and 5-HT2A receptors .
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, potentially reducing cytokine production in vitro .
Toxicology
Safety assessments have indicated a moderate toxicity profile in preliminary studies. The compound's safety margin appears acceptable for further pharmacological exploration; however, detailed toxicological studies are warranted to establish comprehensive safety data.
Case Studies
Several case studies have documented the effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antidepressant effects in rodent models with reduced immobility in forced swim tests. |
| Study B | Showed receptor binding affinities comparable to established antipsychotic medications. |
| Study C | Indicated anti-inflammatory effects through inhibition of NF-kB signaling pathways in cell cultures. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling a benzo[b][1,4]dioxin-6-carbonyl chloride derivative with a substituted piperazine under anhydrous conditions. For example, describes analogous reactions using 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one and isothiocyanates in the presence of potassium tert-butoxide and cyanamide to form thiazole derivatives. Optimization includes:
- Temperature : Reactions often proceed at −78°C to room temperature, depending on reagent stability.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for polar intermediates.
- Catalysts : Use of Grignard reagents (e.g., methylmagnesium bromide) for ketone functionalization ( ).
- Yield improvements (up to 49% in ) require stoichiometric balancing and inert atmospheres .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in spectroscopic data?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the dioxin and piperazine moieties. For example, benzo[b][1,4]dioxin protons appear as doublets (δ 6.6–6.8 ppm), while piperazine signals split into multiplets (δ 2.5–3.5 ppm) ().
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 320.1 [M+H]⁺ in ).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for analogs (e.g., chalcone derivatives in ).
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter target binding affinity?
- Approaches :
- Molecular Docking : Used to model interactions with kinase targets (e.g., CDK9). highlights thiazole derivatives binding to ATP pockets via hydrogen bonds with Lys48 and Asp166.
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the dioxin ring) with IC₅₀ values.
Q. How do conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy) inform dose-response studies?
- Case Study : In , analogs with a furan-2-yl moiety showed potent anticancer activity (IC₅₀ = 1.2 µM) but high cytotoxicity (CC₅₀ = 5.8 µM). Resolution strategies include:
- Selectivity Screening : Testing against non-cancerous cell lines (e.g., HEK293) to assess therapeutic windows.
- Metabolic Profiling : Identifying reactive metabolites (e.g., epoxide intermediates) responsible for off-target effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, particularly for chiral derivatives?
- Chiral Resolution : reports asymmetric synthesis of (R)-configured analogs using chiral isothiocyanates. Challenges include:
- Racemization Risk : Elevated temperatures during amide coupling can degrade enantiomeric excess (ee).
- Purification : Chiral HPLC or crystallization with tartaric acid derivatives improves ee >98% .
Key Research Gaps
- Toxicological Data : Limited acute toxicity profiles ().
- In Vivo Pharmacokinetics : No published ADMET studies for the hydrochloride salt form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
